molecular formula C16H18N4O2 B2661888 3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide CAS No. 1421584-03-3

3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B2661888
CAS No.: 1421584-03-3
M. Wt: 298.346
InChI Key: OBCYMUOFJPWQDG-UHFFFAOYSA-N
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Description

3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group attached to the benzene ring, a pyrrolidinyl group attached to the pyrimidine ring, and an amide linkage connecting the benzene and pyrimidine rings. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide typically involves a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The amide linkage can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, pyrrolidinyl group, and amide linkage contribute to its stability, reactivity, and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-methoxy-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-13-6-4-5-12(9-13)16(21)19-14-10-15(18-11-17-14)20-7-2-3-8-20/h4-6,9-11H,2-3,7-8H2,1H3,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCYMUOFJPWQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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